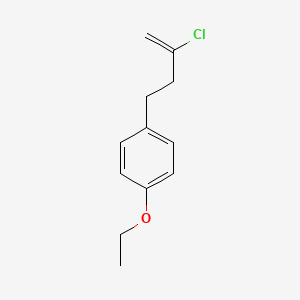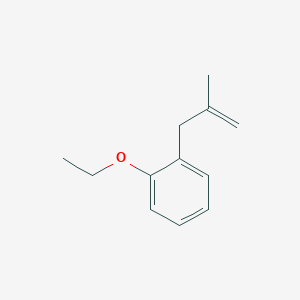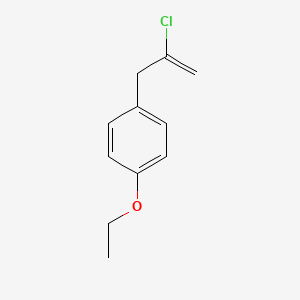
2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene
Descripción general
Descripción
2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene, commonly known as BTPOP, is a synthetic compound used in organic synthesis and as a building block for the development of other compounds. It is a versatile compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and material science. BTPOP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Research in organic synthesis often explores the reactivity and utility of complex molecules like 2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene for constructing heterocyclic compounds. For instance, the chemistry of certain scaffold compounds, not directly 2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene but similar in their potential for heterocyclic synthesis, has been extensively studied for their application in generating a wide array of heterocyclic structures, highlighting the versatility of these compounds in synthesis (Gomaa & Ali, 2020). These applications underscore the value of such molecules in developing new materials and pharmaceuticals.
Catalysis and Material Science
In the realm of material science and catalysis, research has delved into the use of metal cation-exchanged clays as catalysts for organic synthesis reactions, offering insights into sustainable and efficient catalytic systems (Tateiwa & Uemura, 1997). This line of investigation provides a foundation for the development of novel catalytic materials that could be used in the synthesis of complex molecules like 2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene, potentially enhancing reaction efficiencies and selectivities.
Environmental Studies
Environmental research has also focused on the occurrence and impacts of novel brominated compounds, including flame retardants, in various matrices such as indoor air, dust, and consumer goods (Zuiderveen, Slootweg, & de Boer, 2020). These studies are crucial for understanding the environmental fate and potential health impacts of brominated organic compounds, providing essential data for regulatory and safety assessments.
Advanced Materials and Technologies
The exploration of hybrid catalysts for synthesizing heterocyclic compounds demonstrates the ongoing innovation in materials science, offering pathways to new materials with potential applications in various industries, including pharmaceuticals and electronics (Parmar, Vala, & Patel, 2023). These advancements underline the significance of research on complex molecules and their applications in developing new technologies and solutions.
Propiedades
IUPAC Name |
2-[4-(2-bromoprop-2-enyl)phenoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-11(15)10-12-5-7-13(8-6-12)17-14-4-2-3-9-16-14/h5-8,14H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBYIUXWSXUGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)OC2CCCCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B3314854.png)
![2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314862.png)











